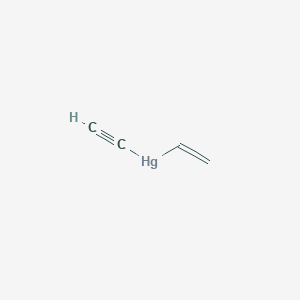![molecular formula C16H11BrO B14430402 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- CAS No. 81975-58-8](/img/structure/B14430402.png)
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- is a chemical compound that belongs to the class of indenones
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- typically involves the condensation of 3-bromobenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Analyse Chemischer Reaktionen
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indenone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties, which could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-[(4-bromophenyl)methylene]-2,3-dihydro-: This compound has a similar structure but with the bromine atom in a different position, which can lead to different chemical and biological properties.
1H-Inden-1-one, 2-[(3-chlorophenyl)methylene]-2,3-dihydro-:
1H-Inden-1-one, 2-[(3-methylphenyl)methylene]-2,3-dihydro-: The presence of a methyl group instead of a halogen can lead to different chemical behavior and biological activity.
The uniqueness of 1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro- lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
81975-58-8 |
|---|---|
Molekularformel |
C16H11BrO |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-14-6-3-4-11(9-14)8-13-10-12-5-1-2-7-15(12)16(13)18/h1-9H,10H2 |
InChI-Schlüssel |
BVIWTKYMZMLBTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


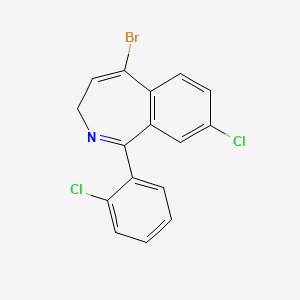
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
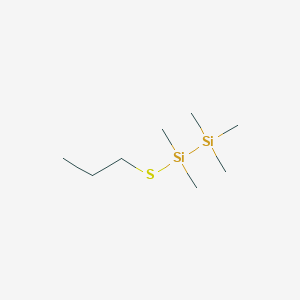
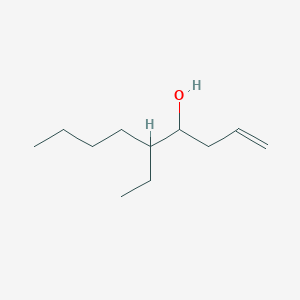
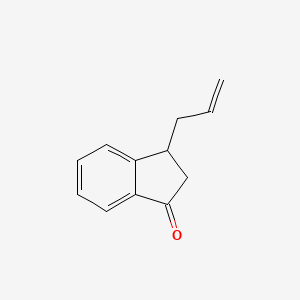
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

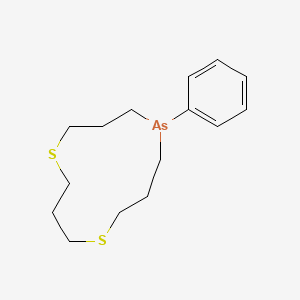
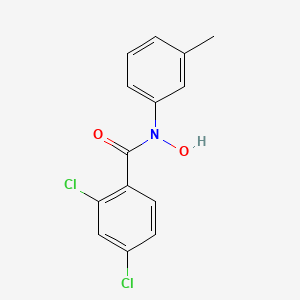
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


